Cas no 2225155-64-4 ((4-Bromo-2-chloro-5-methylphenyl)boronic acid)
(4-Bromo-2-chloro-5-methylphenyl)boronic acid Chemical and Physical Properties
Names and Identifiers
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- (4-Bromo-2-chloro-5-methylphenyl)boronic acid
- EN300-3273840
- 2225155-64-4
- E95462
- MFCD24449166
-
- MDL: MFCD24449166
- Inchi: 1S/C7H7BBrClO2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3,11-12H,1H3
- InChI Key: PSAITOKEUOCBBB-UHFFFAOYSA-N
- SMILES: BrC1=CC(=C(B(O)O)C=C1C)Cl
Computed Properties
- Exact Mass: 247.94110g/mol
- Monoisotopic Mass: 247.94110g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.5
(4-Bromo-2-chloro-5-methylphenyl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C904964-25mg |
2-Chloro-4-bromo-5-methylphenylboronic acid |
2225155-64-4 | 95% | 25mg |
¥2,790.00 | 2022-09-02 | |
| Enamine | EN300-3273840-1g |
(4-bromo-2-chloro-5-methylphenyl)boronic acid |
2225155-64-4 | 1g |
$1929.0 | 2023-09-04 | ||
| Enamine | EN300-3273840-5g |
(4-bromo-2-chloro-5-methylphenyl)boronic acid |
2225155-64-4 | 5g |
$5594.0 | 2023-09-04 | ||
| Enamine | EN300-3273840-10g |
(4-bromo-2-chloro-5-methylphenyl)boronic acid |
2225155-64-4 | 10g |
$8295.0 | 2023-09-04 | ||
| Enamine | EN300-3273840-0.05g |
(4-bromo-2-chloro-5-methylphenyl)boronic acid |
2225155-64-4 | 95.0% | 0.05g |
$1620.0 | 2025-03-18 | |
| Enamine | EN300-3273840-0.1g |
(4-bromo-2-chloro-5-methylphenyl)boronic acid |
2225155-64-4 | 95.0% | 0.1g |
$1697.0 | 2025-03-18 | |
| Enamine | EN300-3273840-0.25g |
(4-bromo-2-chloro-5-methylphenyl)boronic acid |
2225155-64-4 | 95.0% | 0.25g |
$1774.0 | 2025-03-18 | |
| Enamine | EN300-3273840-0.5g |
(4-bromo-2-chloro-5-methylphenyl)boronic acid |
2225155-64-4 | 95.0% | 0.5g |
$1851.0 | 2025-03-18 | |
| Enamine | EN300-3273840-1.0g |
(4-bromo-2-chloro-5-methylphenyl)boronic acid |
2225155-64-4 | 95.0% | 1.0g |
$1929.0 | 2025-03-18 | |
| Enamine | EN300-3273840-2.5g |
(4-bromo-2-chloro-5-methylphenyl)boronic acid |
2225155-64-4 | 95.0% | 2.5g |
$3782.0 | 2025-03-18 |
(4-Bromo-2-chloro-5-methylphenyl)boronic acid Suppliers
(4-Bromo-2-chloro-5-methylphenyl)boronic acid Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
Additional information on (4-Bromo-2-chloro-5-methylphenyl)boronic acid
Introduction to (4-Bromo-2-chloro-5-methylphenyl)boronic Acid
The compound (4-Bromo-2-chloro-5-methylphenyl)boronic acid with CAS No. 2225155-64-4 is a highly specialized aromatic boronic acid derivative that has garnered significant attention in the field of organic synthesis and materials science. This compound is characterized by its unique substitution pattern on the phenyl ring, featuring a bromine atom at the 4-position, a chlorine atom at the 2-position, and a methyl group at the 5-position, all of which contribute to its distinct chemical properties. The presence of the boronic acid group further enhances its utility in cross-coupling reactions, making it a valuable intermediate in the synthesis of complex organic molecules.
Recent advancements in organoboron chemistry have highlighted the importance of (4-Bromo-2-chloro-5-methylphenyl)boronic acid in constructing biologically active compounds and advanced materials. For instance, researchers have employed this compound as a key intermediate in the synthesis of novel pharmaceutical agents targeting various disease states, including cancer and neurodegenerative disorders. Its ability to participate in Suzuki-Miyaura coupling reactions has been particularly advantageous, enabling the construction of diverse heterocyclic frameworks with high precision.
Moreover, (4-Bromo-2-chloro-5-methylphenyl)boronic acid has found applications in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and semiconducting polymers. The substitution pattern on the phenyl ring allows for fine-tuning of electronic properties, which is crucial for achieving desired performance metrics in these applications. Recent studies have demonstrated that incorporating this compound into conjugated systems can significantly enhance charge transport properties, paving the way for next-generation electronic devices.
The synthesis of (4-Bromo-2-chloro-5-methylphenyl)boronic acid typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. One common approach involves the bromination and chlorination of an appropriately substituted methylbenzene derivative, followed by boronate esterification and subsequent acidic workup to yield the final boronic acid product. Researchers have also explored alternative methodologies, such as microwave-assisted synthesis and catalytic processes, to optimize the production of this compound.
In terms of stability and handling, (4-Bromo-2-chloro-5-methylphenyl)boronic acid is generally stable under standard laboratory conditions but should be protected from moisture and oxygen due to the reactivity of the boronic acid group. Proper storage practices are essential to maintain its integrity and ensure consistent performance in downstream applications.
Looking ahead, (4-Bromo-2-chloro-5-methylphenyl)boronic acid is expected to play an increasingly important role in both academic research and industrial applications. Its versatility as a building block for complex molecules positions it as a valuable tool in drug discovery, materials science, and beyond. As researchers continue to explore its potential, new insights into its reactivity and utility are likely to emerge, further solidifying its place in modern organic chemistry.
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